N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl imidazole intermediate, which is then reacted with a chloromethyl phenyl acetyl chloride under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl and imidazole groups with various enzymes and proteins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is unique due to its combination of a benzenesulfonyl group and an imidazole ring. Similar compounds include:
- 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLORO-4,6-DIMETHYLPHENYL)ACETAMIDE
- 2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different biological activities and applications.
Properties
Molecular Formula |
C24H20ClN3O3S2 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-16-12-13-20(19(25)14-16)26-21(29)15-32-23-24(33(30,31)18-10-6-3-7-11-18)28-22(27-23)17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
ABVVUWZWKXOXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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